

# Application Notes and Protocols: Aminoethoxyethanol (AEE) in Metalworking Fluids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aminoethoxyethanol

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These application notes provide a comprehensive overview of the use of 2-(2-Aminoethoxy)ethanol (AEE), CAS Number 929-06-6, as a multifunctional additive in metalworking fluids (MWFs), with a focus on its roles as a coolant and lubricant. This document outlines the key properties of AEE, presents available performance data, and details experimental protocols for its evaluation.

## Introduction to Aminoethoxyethanol (AEE) in Metalworking Fluids

**Aminoethoxyethanol** (AEE) is a primary amine that serves as a versatile component in the formulation of water-miscible metalworking fluids, including soluble oils, semi-synthetics, and synthetic coolants.[1] Its primary functions are to neutralize acidic components, buffer the pH to an alkaline range, and act as a corrosion inhibitor.[2] The maintenance of an alkaline pH, typically between 9 and 9.5, is crucial for controlling microbial growth and ensuring the overall stability and longevity of the fluid.[3] AEE is often considered a preferred primary amine due to its low volatility and reduced tendency to leach metals such as cobalt, aluminum, or copper.[1]

The molecular structure of AEE, with its amino and ethoxy groups, contributes to its functionality in MWFs. The amine group provides the alkalinity and forms salts with acidic

components, which can function as emulsifiers and corrosion inhibitors.[2] The ether linkage and hydroxyl group influence its solubility and interaction with metal surfaces.

## Core Functions and Performance Data

AEE contributes to the overall performance of a metalworking fluid in several key areas: pH control, corrosion inhibition, and to some extent, lubricity and cooling.

### pH Regulation and Alkalinity Reserve

One of the primary roles of amines in MWFs is to establish and maintain an alkaline pH.[2] A sufficient alkaline reserve is necessary for a long-lasting and effective metalworking fluid.[3] The pKa of AEE is 9.62, indicating its capability to maintain an alkaline environment in the fluid. [3]

### Corrosion Inhibition

AEE contributes to the prevention of corrosion on both ferrous and non-ferrous metals. The amine functionality helps in forming a protective film on the metal surface, thereby inhibiting corrosive action.[4] The following table summarizes the corrosion inhibition performance of AEE on cast iron and copper based on available data.

Table 1: Corrosion Inhibition Performance of **Aminoethoxyethanol** (AEE)[3]

Property	Value/Rating	Test Method Reference
Chemical Identity	2-(2-Aminoethoxy)ethanol	-
CAS Number	929-06-6	-
Molecular Weight	105 g/mol	-
pKa	9.62	-
Cast Iron Corrosion	++	DIN 51360/2
Copper Corrosion	O	Internal Method

Rating Key:

- ++: Very Good Performance
- O: Neutral/No significant corrosion

## Cooling and Lubricity

While AEE's primary roles are pH buffering and corrosion inhibition, its presence in a formulation can influence the overall cooling and lubricating properties. The cooling action of water-based MWFs is primarily due to the high heat capacity of water. Additives like AEE can affect the wetting characteristics of the fluid, which in turn can influence heat transfer from the workpiece and tool.<sup>[5]</sup>

Lubrication in MWFs is critical for reducing friction and wear at the tool-workpiece interface.<sup>[6]</sup> While dedicated lubricity additives are often the main contributors, the amine salts formed in the fluid can also provide some boundary lubrication.<sup>[2]</sup> Specific quantitative data on the direct contribution of AEE to cooling rates and lubricity (e.g., coefficient of friction) is not readily available in public literature and is often formulation-dependent. Researchers should conduct performance testing as described in the protocols below to determine these properties for their specific formulations.

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of AEE in a metalworking fluid formulation.

### Protocol for Evaluation of Corrosion Inhibition

This protocol is based on standard industry practices for assessing the corrosion control properties of a metalworking fluid.

**Objective:** To determine the effectiveness of an AEE-containing metalworking fluid in preventing corrosion on cast iron and copper.

**Materials:**

- Base metalworking fluid concentrate (without AEE).
- **Aminoethoxyethanol (AEE).**

- Deionized water.
- Cast iron chips.
- Copper coupons.
- Filter paper.
- Petri dishes.
- Beakers.
- Analytical balance.
- Oven.

Procedure:

- Fluid Preparation: Prepare a dilution of the base metalworking fluid in deionized water to the desired concentration (e.g., 5% v/v). Create a separate test fluid by adding a specified concentration of AEE to the base fluid dilution. A control sample of deionized water should also be used.
- Cast Iron Chip Test (based on DIN 51360/2):
  - Place a piece of filter paper in a petri dish.
  - Saturate the filter paper with the test fluid.
  - Distribute a known quantity of freshly prepared cast iron chips evenly on the filter paper.
  - Cover the petri dish and allow it to stand at room temperature for a specified period (e.g., 2 hours).
  - After the test period, remove the chips and observe the filter paper for any signs of rust (staining).
  - Evaluate the degree of corrosion based on the intensity and area of the rust stains.

- Copper Corrosion Test:
  - Prepare copper coupons by polishing and cleaning them according to standard procedures (e.g., ASTM D130).
  - Weigh the prepared coupons accurately.
  - Immerse the coupons in beakers containing the test fluids.
  - Place the beakers in a constant temperature bath for a specified duration (e.g., 24 hours at 50°C).
  - After immersion, remove the coupons, clean them to remove any surface deposits, and re-weigh them.
  - Calculate the weight loss and visually inspect the coupons for any discoloration or pitting.

## Protocol for Evaluation of Lubricity

This protocol outlines a method for assessing the lubricating properties of an AEE-containing MWF using a tapping torque test, a common method for evaluating lubricity in machining operations.

Objective: To measure the lubricity of a metalworking fluid formulation containing AEE.

Materials:

- Tapping torque dynamometer.
- Standardized test nuts (e.g., aluminum, steel).
- Standardized taps.
- Drill press or tapping machine.
- Test fluid delivery system.
- Data acquisition system.

**Procedure:**

- **Setup:** Secure the test nut in the dynamometer. Mount the tap in the chuck of the machine.
- **Fluid Application:** Apply the test fluid to the tap and the test nut.
- **Tapping Operation:** Perform the tapping operation at a controlled speed and feed rate.
- **Data Acquisition:** Record the torque generated during the tapping process.
- **Analysis:** A lower tapping torque indicates better lubricity of the metalworking fluid.<sup>[7]</sup>  
Compare the torque values obtained for the AEE-containing fluid with a baseline fluid without AEE.

## Protocol for Evaluation of Cooling Performance

This protocol provides a method for assessing the cooling capabilities of an AEE-formulated MWF.

**Objective:** To evaluate the cooling performance of a metalworking fluid with AEE.

**Materials:**

- Standardized metal workpiece with an embedded thermocouple.
- Cutting tool (e.g., lathe tool).
- Machine tool (e.g., lathe).
- Infrared thermal imaging camera.
- Data acquisition system for thermocouple readings.
- Fluid delivery system.

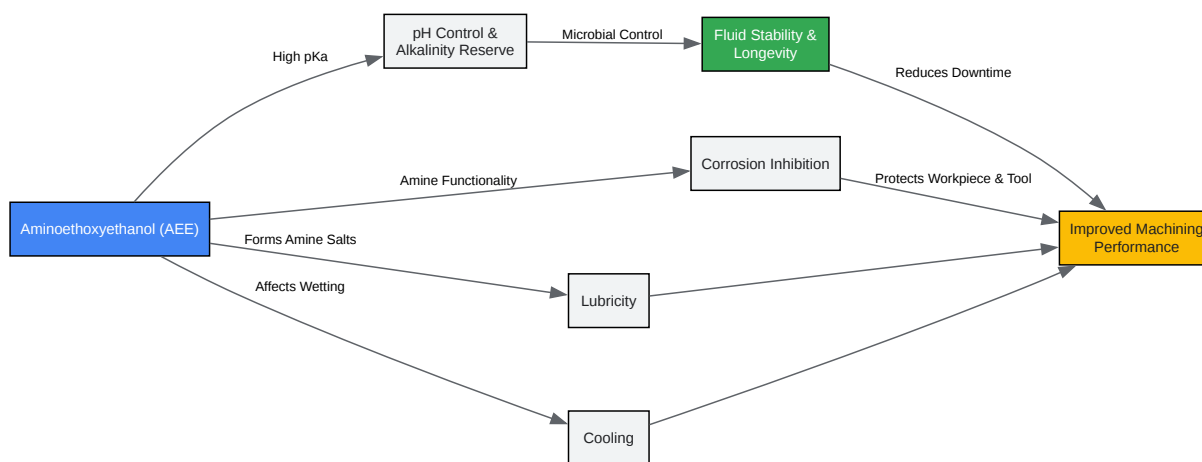
**Procedure:**

- **Setup:** Mount the workpiece and cutting tool on the machine tool. Position the fluid delivery nozzle to flood the cutting zone.

- **Dry Cut (Baseline):** Perform a standardized cutting operation without any fluid and record the temperature profile of the workpiece and tool using the thermocouple and thermal imaging camera.
- **Wet Cut:** Repeat the same cutting operation while applying the AEE-containing metalworking fluid.
- **Data Acquisition:** Record the temperature profiles during the wet cutting process.
- **Analysis:** Compare the temperature profiles of the dry and wet cuts. A significant reduction in temperature during the wet cut indicates effective cooling by the fluid.

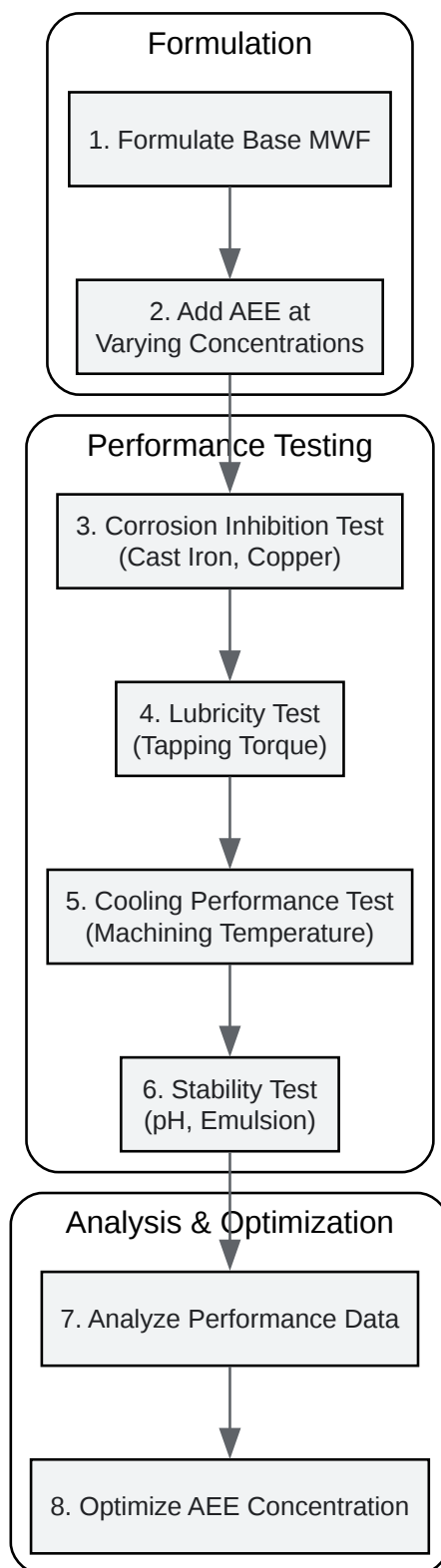
## Visualizations

The following diagrams illustrate key relationships and workflows relevant to the application of AEE in metalworking fluids.



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Caption: Functional relationships of **Aminoethoxyethanol** in metalworking fluids.



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Caption: Experimental workflow for evaluating AEE in metalworking fluids.

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- To cite this document: BenchChem. [Application Notes and Protocols: Aminoethoxyethanol (AEE) in Metalworking Fluids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8391809#aminoethoxyethanol-in-metalworking-fluids-as-a-coolant-and-lubricant\]](https://www.benchchem.com/product/b8391809#aminoethoxyethanol-in-metalworking-fluids-as-a-coolant-and-lubricant)

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